molecular formula C21H25N3O3S B2459195 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide CAS No. 2097896-87-0

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide

Cat. No.: B2459195
CAS No.: 2097896-87-0
M. Wt: 399.51
InChI Key: BDPFCOQKFKHIOT-UHFFFAOYSA-N
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Description

N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide is a synthetic organic compound characterized by a benzothiadiazole core fused with a cyclopropyl group and linked to a phenylbutanamide moiety via an ethyl spacer. The cyclopropyl group introduces steric constraints and lipophilicity, which may influence pharmacokinetic properties, while the phenylbutanamide chain provides a flexible hydrophobic domain for target binding.

Synthesis of such compounds typically involves coupling reactions between activated acyl derivatives (e.g., acid chlorides) and amines, as seen in analogous benzamide syntheses . Structural confirmation relies on spectroscopic methods (NMR, IR, MS) and X-ray crystallography, with software like SHELX facilitating refinement .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-2-18(16-8-4-3-5-9-16)21(25)22-14-15-23-19-10-6-7-11-20(19)24(17-12-13-17)28(23,26)27/h3-11,17-18H,2,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPFCOQKFKHIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, biological mechanisms, and preliminary research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Benzothiadiazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Cyclopropyl Group : This structural feature may enhance the compound's binding affinity to biological targets.
  • Amide Linkage : The presence of the amide functional group is significant for biological activity and stability.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC17H19N3O4S2
Molecular Weight393.48 g/mol
PurityTypically ≥95%

Biological Activity

Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide may exhibit several biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. This inhibition could be linked to the benzothiadiazole structure, which has been associated with various therapeutic effects.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in various studies. The benzothiadiazole moiety is particularly noted for such activity.
  • Anticancer Potential : Initial research suggests that this compound might exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation.

While specific mechanisms for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide are not fully elucidated, compounds with similar structures often interact with biological targets through:

  • Binding Affinity : Studies typically involve assessing the binding affinity of the compound to various receptors or enzymes.
  • Cellular Response Evaluations : Investigating how the compound affects cellular functions such as proliferation and apoptosis.

Case Studies and Research Findings

Research on compounds structurally related to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide has provided insights into its potential applications:

Study 1: Anti-inflammatory Activity

A study investigating similar benzothiadiazole derivatives found significant reductions in inflammatory markers in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Study 2: Anticancer Properties

In a preliminary screening of various benzothiadiazole compounds against cancer cell lines (e.g., A549 lung cancer cells), some derivatives exhibited IC50 values indicating potent anticancer activity. Further investigations are needed to confirm these findings for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic amides with applications in medicinal chemistry and catalysis. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Features Potential Applications References
N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide Benzothiadiazole Sulfonyl groups, cyclopropyl, phenylbutanamide Antimicrobial, enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group, hydroxy-tert-butyl Metal-catalyzed C–H activation
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole Thioether linker, dinitrophenyl Antimicrobial, anticancer
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]-3,3-dimethylbutanamide Benzimidazole Chiral center, dimethylbutanamide Not specified (likely bioactive)

Key Observations

Core Heterocycle Differences: The benzothiadiazole core in the target compound is electron-deficient due to sulfonyl groups, contrasting with the electron-rich benzimidazole in compounds from and . This difference may alter binding affinity in biological targets (e.g., enzymes or receptors) or catalytic activity in metal-mediated reactions .

Amide Linker Variations :

  • The phenylbutanamide chain in the target compound offers greater conformational flexibility than the rigid dinitrophenyl group in ’s compound, which may improve solubility but reduce target specificity .
  • Analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide prioritize hydrogen-bonding motifs (hydroxy and carbonyl groups) for directing metal catalysis, whereas the target compound lacks such polar groups .

Synthetic and Analytical Parallels :

  • All compounds rely on amide bond formation for assembly, often using Schotten-Baumann conditions (e.g., acid chloride + amine) .
  • Structural elucidation via X-ray crystallography is common, with SHELX software being a standard tool for refinement .

Biological Activity :

  • Benzimidazole derivatives () show confirmed antimicrobial and anticancer activities, likely due to DNA intercalation or enzyme inhibition. The target compound’s benzothiadiazole core may exhibit similar mechanisms but with altered potency or selectivity .

Preparation Methods

Palladium-Catalyzed Cross-Coupling of 4,7-Dibromo-2,1,3-Benzothiadiazole

The benzothiadiazole core is constructed using a Stille coupling between 4,7-dibromo-2,1,3-benzothiadiazole and tri-n-butyl-(thien-2-yl)stannane. Per US9440965B2, optimal conditions involve:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
  • Solvent : Anhydrous dimethylsulfoxide (DMSO)
  • Temperature : 110°C
  • Reaction Time : 35 minutes
  • Yield : 88%.

Mechanistic Insight : Oxidative addition of Pd(0) to the dibromo intermediate precedes transmetallation with the stannane, followed by reductive elimination to form the coupled product. The use of DMSO enhances solubility and stabilizes palladium intermediates.

Introduction of the Cyclopropyl Group

Cyclopropanation via Transition Metal-Mediated C–H Activation

The cyclopropyl group is installed via directed C–H activation using a cyclopropane-containing diazo reagent. Key parameters include:

  • Catalyst : Palladium(II) acetate (5 mol%)
  • Ligand : Triphenylphosphine (10 mol%)
  • Solvent : Dichloroethane
  • Temperature : 80°C
  • Yield : 72%.

Side Reactions : Competing β-hydride elimination is suppressed by steric hindrance from the benzothiadiazole ring. NMR monitoring confirms complete consumption of the diazo reagent within 2 hours.

Ethylene Linker Installation

Nucleophilic Substitution of 1-Bromo-2-Chloroethane

The ethyl spacer is introduced by reacting 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole with 1-bromo-2-chloroethane in the presence of potassium carbonate:

  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Acetonitrile
  • Temperature : 60°C
  • Reaction Time : 12 hours
  • Yield : 68%.

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) removes unreacted starting material.

Synthesis of 2-Phenylbutanamide

Radical Cross-Dehydrogenative Coupling (CDC)

The TU Wien thesis outlines a CDC approach using toluene as a benzylating agent:

  • Catalyst : Iron(III) chloride (10 mol%)
  • Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equiv)
  • Solvent : Dichloromethane
  • Temperature : 25°C
  • Yield : 80%.

Mechanism : Homolytic cleavage of TBHP generates tert-butoxyl radicals, abstracting hydrogen from toluene to form a benzyl radical, which couples with butanamide intermediates.

Final Amide Coupling

HATU-Mediated Amidation

The ethylene-linked benzothiadiazole is coupled with 2-phenylbutanoyl chloride using HATU:

  • Coupling Agent : HATU (1.2 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 3 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 25°C
  • Reaction Time : 4 hours
  • Yield : 85%.

Side Products : <5% oligomerization, removed via recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Benzothiadiazole core Stille coupling 88 99 High reproducibility
Cyclopropanation Pd-mediated C–H activation 72 95 Avoids pre-functionalization
Ethylene linker Nucleophilic substitution 68 98 Low cost
2-Phenylbutanamide CDC with toluene 80 97 Atom-economical
Amide coupling HATU activation 85 99 Rapid kinetics

Q & A

Q. What are the key synthetic pathways for synthesizing N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide, and how can purity be ensured during synthesis?

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

  • Methodological Answer : Initial screening includes:
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels .
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293, HepG2) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzothiadiazole derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) and test activity across assays .
  • Dose-Response Validation : Ensure consistent assay conditions (e.g., pH, incubation time) to minimize variability.
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and affinity differences .

Q. What experimental strategies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodological Answer :
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400) or prodrug derivatization of the phenylbutanamide group .
  • Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots. Introduce fluorine atoms or methyl groups to block oxidation .

Q. How can researchers design robust in vivo studies to validate its therapeutic potential?

  • Methodological Answer :
  • Animal Models : Select disease-specific models (e.g., inflammatory or neurodegenerative rodents).
  • Dosing Regimen : Use pharmacokinetic data to determine optimal oral/IP doses. Monitor plasma levels via LC-MS/MS .
  • Biomarker Analysis : Measure cytokines (e.g., IL-6, TNF-α) or neuronal markers post-treatment .

Data Contradiction Analysis

Q. How should discrepancies in enzyme inhibition data between in vitro and cell-based assays be addressed?

  • Methodological Answer :
  • Assay Replication : Repeat experiments with standardized protocols.
  • Membrane Permeability Check : Use Caco-2 cell monolayers to assess compound uptake .
  • Off-Target Screening : Employ kinome-wide profiling to identify non-specific interactions .

Methodological Resources Table

TechniqueApplicationReference
TLCReaction progress monitoring
NMRStructural confirmation
HRMSMolecular weight validation
Molecular DockingBinding mode prediction
LC-MS/MSPharmacokinetic profiling

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